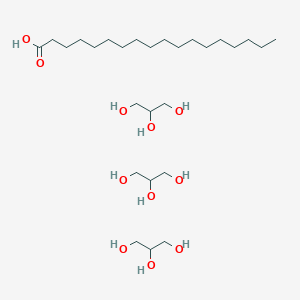

Octadecanoic acid--propane-1,2,3-triol (1/3)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Octadecanoic acid--propane-1,2,3-triol (1/3) has a wide range of applications in scientific research:

Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a component in cell culture media.

Industry: Widely used in the food industry as an emulsifier and stabilizer in products like ice cream and baked goods.

Mécanisme D'action

Target of Action

Octadecanoic acid–propane-1,2,3-triol (1/3), also known as Triglycerol monostearate or octadecanoic acid;propane-1,2,3-triol, is a type of solid lipid . Solid lipids have significant roles in various fields, like pharmaceuticals, cosmetics, food, and more . They are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Mode of Action

The compound interacts with its targets to modify the release rate, solubilize, stabilize, and enhance the permeation of drugs . This interaction results in improved biopharmaceutical performance of drugs .

Biochemical Pathways

The compound is involved in the formation of chylomicron mimics nanovesicles, which are used in the treatment of prophylaxis or respiratory infections . It is also involved in the synthesis of amines .

Pharmacokinetics

Solid lipids like this compound are known to improve the bioavailability of drugs by modifying their release rate, solubilizing them, stabilizing them, and enhancing their permeation .

Result of Action

The result of the compound’s action is the improved biopharmaceutical performance of drugs . This is achieved through the modification of the drug’s release rate, solubilization, stabilization, and enhancement of permeation .

Action Environment

The action of the compound can be influenced by environmental factors. For example, the compound is a type of solid lipid that remains solid at ambient temperature . This property can influence its action, efficacy, and stability.

Orientations Futures

Recent studies have used Triglycerol monostearate in the development of inflammation-responsive hydrogels for the treatment of rheumatoid arthritis . These studies suggest that such hydrogels are a promising drug delivery system for on-demand drug release, which may contribute to the promotion of rheumatoid arthritis therapy in clinics .

Analyse Biochimique

Biochemical Properties

Octadecanoic acid–propane-1,2,3-triol (1/3) plays a crucial role in various metabolic pathways such as cellular respiration and photosynthesis . In vivo, it is converted into products such as DHA, glyceraldehyde, and glyceric acid . These oxidized products of Octadecanoic acid–propane-1,2,3-triol (1/3) sustain metabolic pathways .

Cellular Effects

The cellular effects of Octadecanoic acid–propane-1,2,3-triol (1/3) are significant. It is an essential component of pharmaceutical dosage forms . It has its importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Molecular Mechanism

The molecular mechanism of Octadecanoic acid–propane-1,2,3-triol (1/3) involves its interaction with various biomolecules. It forms an ester by eliminating a water molecule in a condensation reaction between an alcohol and a carboxylic acid .

Temporal Effects in Laboratory Settings

It is known that it remains solid at ambient temperature , suggesting its stability over time.

Metabolic Pathways

Octadecanoic acid–propane-1,2,3-triol (1/3) is involved in various metabolic pathways. It is converted into products such as DHA, glyceraldehyde, and glyceric acid . These oxidized products of Octadecanoic acid–propane-1,2,3-triol (1/3) sustain metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octadecanoic acid--propane-1,2,3-triol (1/3) is primarily synthesized through the esterification reaction of glycerol and stearic acid . The process involves heating stearic acid and glycerol under appropriate reaction conditions, often with the addition of an acidic catalyst to facilitate the reaction . The specific steps include:

- Mixing and heating glycerol and a mixed alkaline catalyst.

- Concentrating and dehydrating the mixture to obtain triglycerol.

- Adding the triglycerol and the mixed alkaline catalyst into a reaction kettle and heating.

- Continuously introducing nitrogen into the reaction kettle and adding the ditriester to the mixture.

- Heating and stirring the mixture, followed by cooling to obtain solid triglycerol monostearate .

Industrial Production Methods

In industrial settings, triglycerol monostearate is produced using similar esterification processes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous production methods and advanced equipment to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Octadecanoic acid--propane-1,2,3-triol (1/3) undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving the reaction of glycerol with stearic acid.

Hydrolysis: Breaking down the ester bond in the presence of water and an acid or base catalyst.

Oxidation and Reduction: Though less common, triglycerol monostearate can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Esterification: Stearic acid, glycerol, acidic catalyst (e.g., sulfuric acid), heat.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

Esterification: Octadecanoic acid--propane-1,2,3-triol (1/3).

Hydrolysis: Glycerol and stearic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycerol monostearate: A monoglyceride commonly used as an emulsifier in foods.

Polyglycerol esters of fatty acids: A group of compounds with similar emulsifying properties.

Uniqueness

Octadecanoic acid--propane-1,2,3-triol (1/3) is unique due to its structure, which consists of three glycerol molecules linked to one stearic acid molecule by ester bonds . This structure provides it with superior emulsifying and stabilizing properties compared to other similar compounds .

Propriétés

IUPAC Name |

octadecanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3*3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDLAVTARQWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949643 | |

| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26855-43-6 | |

| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A: While TGMS has various applications, the research papers primarily focus on its use as a biomaterial in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating and controllably releasing drugs, particularly for targeted therapies. [, , , , , , , ]

A: Studies show that TGMS-based hydrogels can be designed to be enzyme-responsive. For instance, they can incorporate linkers cleavable by Matrix Metalloproteinases (MMPs), enzymes often overexpressed in inflammatory diseases like Rheumatoid Arthritis. This allows for on-demand drug release at the targeted site, enhancing efficacy and potentially reducing side effects. [, , , , ]

A: Research demonstrates the potential of TGMS-based nanoparticles and hydrogels for targeted delivery of anti-inflammatory drugs like Dexamethasone to arthritic joints. The enzyme-responsive nature of these systems, triggered by the high MMP levels in inflamed joints, allows for localized drug release, improving therapeutic efficacy while minimizing systemic exposure. [, , , ]

A: TGMS shows promise in treating other conditions requiring localized drug delivery. For example, researchers are investigating its use in promoting the survival of transplanted adult spinal cord tissue by enabling controlled release of immunosuppressants like Tacrolimus, minimizing systemic side effects. [, ]

A: Yes, studies demonstrate the feasibility of monitoring TGMS-based drug delivery using near-infrared (NIR) dyes. By co-encapsulating an NIR dye with the drug, researchers can track the hydrogel deposit and correlate the dye release with the drug release in vivo, providing a non-invasive way to monitor treatment progress. []

A: Although specific spectroscopic data isn't provided in the papers, TGMS, a glycerol monoesterified with stearic acid, possesses both hydrophilic (glycerol) and hydrophobic (stearic acid) regions. This amphiphilic nature enables self-assembly into various structures like micelles and hydrogels, crucial for encapsulating and releasing drugs. [, , , ]

A: Research indicates that TGMS can be combined with other materials to optimize drug delivery systems. For example, combining TGMS with Polyethylene Glycol (PEG) enhances the biocompatibility and circulation time of the resulting nanoparticles, improving their ability to evade the immune system and reach the target site. [, ]

A: One study explores the use of TGMS in a slow-release selenium fertilizer. Although the specific mechanism isn't detailed, incorporating TGMS likely helps control the release of selenium, improving its uptake by plants and potentially minimizing environmental leaching. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)